2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid
Description
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is a fluorinated organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a difluoroacetic acid moiety. Its unique structure imparts distinct chemical properties, making it valuable in research and industrial applications.
Properties
CAS No. |
2763756-04-1 |
|---|---|
Molecular Formula |
C8H3ClF5NO2 |
Molecular Weight |
275.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid typically involves multi-step organic reactions One common method starts with the chlorination of 2,5-difluoropyridine to introduce the chlorine atom at the 6-positionThe final step involves the formation of the difluoroacetic acid moiety through a reaction with difluoroacetic acid or its derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistency in the final product. Safety measures and environmental considerations are also integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets, often through binding to active sites or altering the electronic environment of the target molecules. The presence of fluorine atoms enhances its ability to form strong interactions with proteins and enzymes, influencing their activity and stability. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoropyridine: A precursor in the synthesis of the target compound, with similar reactivity but lacking the chlorine and trifluoromethyl groups.
6-Chloro-2-fluoropyridine: Shares the chlorine substitution but differs in the number and position of fluorine atoms.
Trifluoromethylpyridine Derivatives: Compounds with similar trifluoromethyl substitution, used in various chemical and biological applications.
Uniqueness
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is unique due to the combination of chlorine, trifluoromethyl, and difluoroacetic acid groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These features make it particularly valuable in applications requiring robust and versatile chemical intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
